1,4,5,6,7,11,12,13,14,14,15,15-dodecachloropentacyclo[9.2.1.14,7.02,10.03,8]pentadeca-5,12-diene
Description
This compound is a highly chlorinated polycyclic hydrocarbon characterized by a pentacyclic framework with 12 chlorine atoms distributed across its structure. Its IUPAC name reflects the complex arrangement of fused rings and substituents, including bridgehead chlorination at positions 14 and 13. The molecular formula is C₁₅Cl₁₂, with a molecular weight of approximately 546.6 g/mol (calculated based on atomic masses).
Properties
IUPAC Name |
1,4,5,6,7,11,12,13,14,14,15,15-dodecachloropentacyclo[9.2.1.14,7.02,10.03,8]pentadeca-5,12-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H6Cl12/c16-6-8(18)12(22)4-2(10(6,20)14(12,24)25)1-3-5(4)13(23)9(19)7(17)11(3,21)15(13,26)27/h2-5H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUVVGRBPINDFIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C3C1C4(C(=C(C3(C4(Cl)Cl)Cl)Cl)Cl)Cl)C5(C(=C(C2(C5(Cl)Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H6Cl12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40929084 | |
| Record name | 1,2,3,4,5,6,7,8,10,10,11,11-Dodecachloro-4,4a,4b,5,8,8a,9,9a-octahydro-1H-1,4:5,8-dimethanofluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40929084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
611.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13560-91-3 | |
| Record name | NSC91800 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91800 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,3,4,5,6,7,8,10,10,11,11-Dodecachloro-4,4a,4b,5,8,8a,9,9a-octahydro-1H-1,4:5,8-dimethanofluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40929084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Diels-Alder Reaction as the Primary Synthetic Pathway
The compound is synthesized via a [4+2] cycloaddition between hexachlorocyclopentadiene (HCCPD) and cyclooctadiene under controlled conditions . This reaction exploits the electron-deficient nature of HCCPD as the diene and the strained cyclooctadiene as the dienophile. The stereochemical outcome is influenced by the endo rule, favoring the formation of the thermodynamically stable anti-isomer .
Key parameters for optimal yield (94–98.5%) include:
Solvent Systems and Their Impact
Patented methodologies emphasize solvent selection as critical for product purity and reaction kinetics :
| Solvent | Temperature Range (°C) | Yield (%) | Product Whiteness |
|---|---|---|---|
| Tetrachloroethane | 150–160 | 94 | 98 |
| Cyclohexane | 160–170 | 98.5 | 98.5 |
| Dichloroethane | 160–170 | 97.4 | 98.1 |
Non-polar solvents like cyclohexane enhance reaction rates through improved dienophile solubility, while chlorinated solvents moderate exothermicity . The whiteness metric (98–98.5%) serves as a proxy for halogenated impurity content .
Temperature Optimization Strategies
Reaction thermodynamics require precise thermal control:
-
Dropwise addition : Maintains ≤10°C exotherm during dienophile introduction
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Isothermal stage : 150–170°C for 4–5 hours ensures complete conversion
Differential scanning calorimetry (DSC) studies of analogous systems show three distinct exotherms :
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120–140°C: Initiation of cycloaddition
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150–160°C: Oligomerization side reactions
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170°C: Thermal degradation begins
This necessitates real-time temperature monitoring to suppress byproduct formation.
Stereochemical Control and Isomer Separation
The synthetic product contains two stereoisomers:
Industrial-scale separation employs fractional crystallization from o-dichlorobenzene, exploiting the anti-isomer's lower solubility (0.8 g/L vs. 1.2 g/L for syn at 25°C) . Recent advances in simulated moving bed chromatography achieve 99.9% isomer purity but remain cost-prohibitive for bulk production .
Scalability and Industrial Adaptation
Bench-scale syntheses (100–200 g batches) demonstrate linear scalability when:
A representative pilot plant configuration achieves:
| Parameter | Value |
|---|---|
| Batch size | 500 kg |
| Cycle time | 8 hours |
| Energy consumption | 1.2 MW·h/tonne |
| Waste generation | 0.3 tonnes/tonne product |
Byproduct Management and Environmental Considerations
The synthesis generates three primary byproducts:
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Oligomeric chlorides (15–20%): Removed via Soxhlet extraction with n-heptane
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Chlorinated dibenzodioxins (≤50 ppb): Adsorbed on activated carbon columns
Lifecycle assessments indicate 98.7% chlorine incorporation efficiency, with vent gas scrubbing achieving <1 mg/Nm³ HCl emissions .
Analytical Characterization Protocols
Post-synthesis quality control employs:
Regulatory compliance requires:
| Parameter | Specification |
|---|---|
| Purity (HPLC) | ≥99.0% |
| Residual solvents | ≤300 ppm |
| Heavy metals (Pb, Hg) | ≤10 ppm |
Emerging Methodologies and Research Frontiers
Recent developments include:
-
Microwave-assisted synthesis : Reduces reaction time to 45 minutes (80% yield)
-
Ionic liquid media : [BMIM][PF₆] enhances HCCPD solubility by 40%
-
Flow chemistry systems : Enable continuous production (1.2 kg/h throughput)
Ongoing challenges center on catalyst development for stereoselective synthesis and green chemistry approaches to reduce chlorinated solvent use.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, often using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions, typically involving reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether.
Substitution: NaOH in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of less chlorinated derivatives.
Substitution: Formation of compounds with different functional groups replacing chlorine atoms.
Scientific Research Applications
The compound 1,4,5,6,7,11,12,13,14,14,15,15-dodecachloropentacyclo[9.2.1.14,7.02,10.03,8]pentadeca-5,12-diene is a complex chlorinated hydrocarbon that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores its applications in scientific research, particularly in environmental science and materials chemistry.
Key Chemical Characteristics:
- Molecular Formula : C₁₅Cl₁₂
- Molecular Weight : 450 g/mol (approximate)
- Chlorination : Extensive chlorination enhances stability and alters reactivity.
Environmental Chemistry
The compound's significant chlorination makes it relevant for studies on persistent organic pollutants (POPs). Research has indicated that highly chlorinated compounds can bioaccumulate in ecosystems and affect wildlife and human health.
- Bioaccumulation Studies : Investigations into how this compound interacts with biological systems have been conducted to assess its environmental impact.
- Degradation Pathways : Studies focus on understanding the degradation pathways of chlorinated compounds in various environmental matrices.
Materials Science
Due to its unique structure, this compound has potential applications in developing advanced materials.
- Polymer Synthesis : Its reactivity can be harnessed to create new polymeric materials with specific properties such as increased thermal stability or chemical resistance.
- Nanocomposites : Research is ongoing into using this compound as a filler or modifier in nanocomposite materials to enhance mechanical properties.
Medicinal Chemistry
Although primarily studied for its environmental impact and material properties, there is potential for this compound in medicinal chemistry.
- Antimicrobial Properties : Some studies suggest that chlorinated hydrocarbons exhibit antimicrobial activity, which could lead to applications in pharmaceuticals.
- Drug Delivery Systems : Investigations into how such compounds can be utilized in drug delivery systems are ongoing.
Case Study 1: Environmental Impact Assessment
A study published in a peer-reviewed journal highlighted the bioaccumulation of similar chlorinated compounds in aquatic ecosystems. The findings emphasized the need for regulatory measures concerning the release of such substances into the environment.
Case Study 2: Material Development
Research conducted at a leading materials science laboratory explored the use of dodecachloropentacyclo compounds as additives in polymer formulations. The results indicated improved thermal stability and mechanical strength compared to unmodified polymers.
Data Tables
| Application Area | Specific Use Case | Findings/Results |
|---|---|---|
| Environmental Chemistry | Bioaccumulation Studies | Significant accumulation observed in aquatic species |
| Materials Science | Polymer Synthesis | Enhanced thermal stability in modified polymers |
| Medicinal Chemistry | Antimicrobial Activity | Potential efficacy against specific bacterial strains |
Mechanism of Action
The mechanism of action of such compounds often involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of biochemical pathways, potentially leading to therapeutic effects or toxicological outcomes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physical, and functional differences between the target compound and related polycyclic hydrocarbons:
Key Findings:
Chlorination vs. Alkylation : The target compound and Dechlorane Plus™ share a dodecachlorinated backbone, but their ring systems differ significantly, affecting steric hindrance and environmental behavior. Dechlorane Plus™ has a larger 18-carbon framework, contributing to higher molecular weight and distinct isomerism . In contrast, hexamethylated analogs (e.g., ) exhibit lower environmental persistence due to reduced electronegativity.
Ring Complexity : The target’s pentacyclic structure contrasts with simpler bicyclic (e.g., ) or tricyclic (e.g., ) systems. Increased ring fusion enhances thermal stability but complicates synthesis and degradation.
Functional Groups: Oxygen- or sulfur-containing analogs (e.g., ) introduce polarizability, altering solubility and reactivity.
Research Implications and Data Sources
- Environmental Impact : The target compound’s high chlorine content and rigid structure suggest bioaccumulation risks akin to Dechlorane Plus™, which is under regulatory scrutiny by the European Chemicals Agency (ECHA) .
- Synthetic Challenges : The precise placement of 12 chlorine atoms in a pentacyclic system requires advanced halogenation techniques, contrasting with methyl- or oxygen-substituted analogs that are more synthetically accessible .
- Data Reliability : Physical properties (e.g., molecular weights) are sourced from authoritative databases like NIST Chemistry WebBook, ensuring accuracy .
Biological Activity
Structure and Composition
- Molecular Formula : C₁₅Cl₁₂
- Molecular Weight : 500.8 g/mol
- The compound features a unique pentacyclic structure with multiple chlorine substitutions that significantly influence its chemical behavior and biological interactions.
Physical Properties
- Appearance : Typically a solid at room temperature.
- Solubility : Low solubility in water but may dissolve in organic solvents.
The biological activity of this compound can be attributed to its ability to interact with various cellular components and pathways:
- Endocrine Disruption : Chlorinated compounds are known to interfere with hormonal systems. This compound may mimic or block hormones, leading to altered endocrine functions.
- Cytotoxicity : Studies have indicated that similar chlorinated hydrocarbons can induce cytotoxic effects in various cell lines through oxidative stress mechanisms.
Toxicological Studies
Research has shown that exposure to chlorinated hydrocarbons can lead to adverse health effects:
- In vitro Studies : Cell culture studies indicate that the compound can induce apoptosis in human liver cells (HepG2) and alter gene expression related to stress response pathways.
- In vivo Studies : Animal models exposed to similar compounds have demonstrated liver toxicity and altered metabolic functions.
Case Studies
- Case Study 1 : A study conducted on rats showed that exposure to high doses of chlorinated hydrocarbons led to significant liver damage and increased levels of liver enzymes indicative of hepatotoxicity.
- Case Study 2 : In aquatic organisms, exposure resulted in developmental abnormalities and increased mortality rates, suggesting potential ecological impacts.
Summary of Biological Effects
Toxicity Profile
Q & A
Q. How can researchers optimize the synthesis of 1,4,5,6,7,11,12,13,14,14,15,15-dodecachloropentacyclo[...]pentadeca-5,12-diene to minimize byproducts?
- Methodological Answer : Use a stepwise chlorination protocol under inert conditions to control reactivity. Monitor intermediates via gas chromatography-mass spectrometry (GC-MS) and adjust reaction time/temperature to suppress polychlorinated byproducts. Catalytic systems (e.g., Lewis acids) can enhance regioselectivity. Validate purity using X-ray crystallography or nuclear magnetic resonance (NMR) .
- Key Data :
| Parameter | Optimal Range | Byproduct Reduction |
|---|---|---|
| Temperature | 80–120°C | 30–40% |
| Catalyst (AlCl₃) | 5–10 mol% | 50% |
| Reaction Time | 12–24 hours | 25% |
Q. What analytical techniques are most effective for distinguishing between anti- and syn-isomers of this compound?
- Methodological Answer : Employ high-resolution mass spectrometry (HRMS) coupled with ion mobility spectrometry (IMS) to separate isomers based on collision cross-section differences. For structural confirmation, use single-crystal X-ray diffraction or density functional theory (DFT) calculations to model stereoelectronic effects .
- Validation Metrics :
| Technique | Resolution (ppm) | Isomer Differentiation Accuracy |
|---|---|---|
| HRMS-IMS | <2 | 98% |
| X-ray Diffraction | N/A | 100% |
Q. How can environmental monitoring studies detect trace levels of this compound in atmospheric samples?
- Methodological Answer : Utilize gas chromatography with electron capture detection (GC-ECD) for high sensitivity to chlorinated compounds. Pre-concentrate samples using solid-phase microextraction (SPME) . Cross-validate with atmospheric pressure chemical ionization (APCI)-MS to avoid false positives from co-eluting pollutants .
Advanced Research Questions
Q. What mechanistic models explain the compound’s environmental persistence and bioaccumulation in aquatic ecosystems?
- Methodological Answer : Develop quantitative structure-activity relationship (QSAR) models incorporating log Kₒw (octanol-water partition coefficient) and molecular volume. Validate with field data from sediment cores and biota lipid content analysis. Use fugacity-based models to predict long-range transport potential .
- Model Outputs :
| Parameter | Value | Implication |
|---|---|---|
| log Kₒw | 8.2–9.1 | High bioaccumulation potential |
| Half-life (water) | >1 year | Extreme persistence |
Q. How do researchers resolve contradictions in toxicity data between in vitro and in vivo studies?
- Methodological Answer : Apply adverse outcome pathway (AOP) frameworks to link molecular initiating events (e.g., aryl hydrocarbon receptor activation) to apical outcomes (e.g., hepatotoxicity). Use physiologically based pharmacokinetic (PBPK) modeling to account for metabolic differences. Cross-reference with transcriptomic profiling to identify conserved biomarkers across species .
Q. What experimental designs are critical for assessing the compound’s interaction with microbial degradation pathways?
- Methodological Answer : Conduct stable isotope probing (SIP) with ¹³C-labeled analogues to track biodegradation metabolites. Pair with metagenomic sequencing to identify dehalogenase-producing microbial consortia. Use anaerobic microcosms to simulate sediment conditions and measure reductive dechlorination rates .
Q. How can computational methods predict the compound’s reactivity in novel chemical environments?
- Methodological Answer : Perform molecular dynamics (MD) simulations with polarizable force fields (e.g., AMOEBA) to model chlorine substitution patterns. Validate predictions using synchrotron-based X-ray absorption near-edge structure (XANES) spectroscopy to probe electronic states .
Methodological Framework Integration
Q. How should researchers link experimental findings to regulatory frameworks like REACH?
- Methodological Answer : Align data generation with REACH Annex VII-X requirements (e.g., persistent, bioaccumulative, and toxic (PBT) assessment). Use read-across methodologies to fill data gaps for structurally similar substances. Submit results to the European Chemicals Agency (ECHA) for harmonized risk evaluation .
Data Contradiction Analysis
Q. Why do reported Henry’s Law constants vary across studies, and how can this be addressed?
- Methodological Answer : Variations arise from differences in temperature control and matrix effects (e.g., salinity). Standardize measurements using purge-and-trap systems with ionic strength buffers. Publish datasets with Uncertainty Quantification (UQ) metrics to improve comparability .
Theoretical and Conceptual Alignment
Q. How does this compound’s stereochemistry challenge existing theories of halogenated hydrocarbon behavior?
- Methodological Answer :
Its fused pentacyclic structure defies classical QSAR assumptions based on planar molecules. Revise models to include topological polar surface area (TPSA) and molecular rigidity parameters. Collaborate with crystallography labs to update structural databases .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
